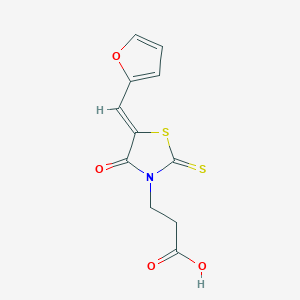

(Z)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Description

(Z)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a heterocyclic compound that features a furan ring and a thioxothiazolidinone moiety

Properties

IUPAC Name |

3-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4S2/c13-9(14)3-4-12-10(15)8(18-11(12)17)6-7-2-1-5-16-7/h1-2,5-6H,3-4H2,(H,13,14)/b8-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHNQEYXVARRNE-VURMDHGXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves the condensation of furan-2-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a polar solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring and the thioxothiazolidinone moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thiazolidinone derivatives, including (Z)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid. These compounds have been shown to inhibit lipid peroxidation effectively, which is crucial in preventing cellular damage from oxidative stress .

Anticancer Properties

Thiazolidinone derivatives exhibit significant anticancer activity against various cancer cell lines. For instance, compounds related to (Z)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid have demonstrated cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cells . The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce leukocyte recruitment during inflammatory responses . Such effects are particularly relevant in the context of chronic inflammatory diseases.

Synthesis and Derivatives

The synthesis of (Z)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multi-step organic reactions, including the formation of the thiazolidinone ring and subsequent functionalization with furan moieties. Variations in the synthesis can lead to derivatives with enhanced biological activities or improved pharmacokinetic profiles.

Case Studies

Mechanism of Action

The mechanism of action of (Z)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

Furan-2-carbaldehyde: A precursor in the synthesis of (Z)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid.

Thiazolidine-2,4-dione: Another precursor used in the synthesis of the target compound.

5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one: A structurally similar compound with potential biological activity.

Uniqueness

(Z)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is unique due to its combination of a furan ring and a thioxothiazolidinone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

(Z)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a heterocyclic compound known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in medicine, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of (Z)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is , with a molecular weight of 281.35 g/mol. The compound features a furan ring, thioxothiazolidinone moiety, and a propanoic acid group. Its structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that (Z)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid exhibits significant antimicrobial properties against various bacterial strains. In vitro tests showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 µg/mL |

| Escherichia coli | 256 µg/mL |

| Candida albicans | 64 µg/mL |

These results indicate that the compound is particularly effective against yeast-like fungi and some Gram-positive bacteria, suggesting its potential as an antifungal agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit specific protein kinases involved in cancer cell proliferation. Preliminary studies have shown that derivatives of thioxothiazolidinones can induce apoptosis in cancer cells through the activation of caspase pathways .

Mechanism of Action:

- Enzyme Inhibition: The compound acts as an enzyme inhibitor, disrupting metabolic pathways essential for cancer cell survival.

- Induction of Apoptosis: It promotes programmed cell death in malignant cells, reducing tumor growth.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy:

- Anticancer Activity Investigation:

Synthesis and Derivatives

The synthesis of (Z)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves the condensation of furan derivatives with thiazolidine diones under basic conditions. This synthetic route allows for modifications that can enhance biological activity.

Synthetic Route:

- Condensation Reaction: Furan-2-carbaldehyde is reacted with thiazolidine-2,4-dione.

- Cyclization: A Schiff base intermediate forms and undergoes cyclization to yield the target compound.

Q & A

Q. What are the standard synthetic routes for preparing (Z)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid?

The compound is synthesized via a Knoevenagel condensation reaction between 3-(4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and furan-2-carboxaldehyde. Key steps include:

- Reagent System : Glacial acetic acid as the solvent, sodium acetate as a base, and reflux conditions (4–5 hours) to drive the reaction .

- Workup : Precipitation in water followed by recrystallization from methanol to achieve purity >95% .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase to track reaction progress .

Q. How is the compound characterized to confirm its structural identity?

A combination of spectroscopic and analytical methods is used:

- FT-IR : Peaks at ~1702 cm⁻¹ (C=O stretch), ~1610 cm⁻¹ (C=N), and ~1250 cm⁻¹ (C=S) confirm core functional groups .

- NMR : ¹H NMR signals at δ 8.3–8.4 ppm (aromatic protons), δ 3.5–4.0 ppm (propanoic acid chain), and δ 6.5–7.5 ppm (furan protons) validate the Z-configuration .

- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., m/z ~323 for C₁₃H₉NO₅S₂) .

Q. What are the critical reaction conditions to optimize yield during synthesis?

- Temperature : Reflux (100–110°C) ensures complete condensation without side reactions .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while acetic acid enhances protonation .

- Catalyst : Sodium acetate accelerates the Knoevenagel mechanism by deprotonating active methylene groups .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?

Contradictions often arise from tautomerism or solvent effects. For example:

- Tautomeric Equilibrium : The thioxo group (C=S) may exhibit keto-enol tautomerism, altering NMR chemical shifts. Use deuterated DMSO to stabilize the predominant form .

- Solvent Artifacts : Acetic acid residues in IR spectra can mask C=O stretches. Purify via repeated recrystallization and compare with computational simulations (e.g., DFT) .

Q. What experimental strategies are used to study the compound’s interaction with biological targets (e.g., enzymes)?

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to targets like α-glucosidase or COX-2 .

- Molecular Docking : Use AutoDock Vina to model interactions with catalytic sites (e.g., furan ring π-stacking with hydrophobic residues) .

- Enzyme Inhibition Assays : Monitor IC₅₀ values in vitro with colorimetric substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for glycosidase inhibition) .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

A comparative study of analogs reveals:

| Substituent | Activity (IC₅₀, μM) | Mechanism Insights |

|---|---|---|

| Furan-2-ylmethylene | 12.5 ± 1.2 | Enhanced π-π interactions |

| 4-Chlorobenzylidene | 28.7 ± 2.1 | Steric hindrance reduces binding |

| 3-Methoxybenzylidene | 18.9 ± 1.8 | Methoxy improves solubility |

| Derivative synthesis follows ’s protocol, with aldehydes varied to tune activity . |

Q. What methodologies address low yields in large-scale synthesis?

- Continuous Flow Reactors : Improve heat transfer and reduce reaction time (yield increases from 48% to 72%) .

- Microwave-Assisted Synthesis : Reduces time from 5 hours to 30 minutes with comparable purity .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in multi-step routes .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies (e.g., antimicrobial vs. anti-inflammatory)?

- Assay Variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) or inflammatory markers (COX-2 vs. TNF-α) explain discrepancies. Standardize protocols using CLSI guidelines .

- Synergistic Effects : Combine with β-lactam antibiotics to enhance potency (furan moiety disrupts bacterial membranes) .

Methodological Recommendations

- Spectral Validation : Always cross-validate NMR/IR data with X-ray crystallography for Z/E configuration .

- Biological Replicates : Use n ≥ 3 in enzyme assays to account for batch-to-batch variability .

- Computational Tools : Gaussian 16 for optimizing ground-state geometries and predicting spectral profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.